Ethanamine, N-ethyl-, sulfate
Description
Contextualization within Amine Salt Chemistry
The chemistry of amines is fundamentally characterized by the lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic. unizin.org This inherent basicity allows amines to react with acids to form salts, a class of compounds known as amine salts or ammonium (B1175870) salts. libretexts.orgcuny.edunumberanalytics.com Ethanamine, N-ethyl-, sulfate (B86663) is a classic example of such a salt, resulting from the protonation of diethylamine (B46881) by sulfuric acid.
This transformation from a free amine to an amine salt dramatically alters the compound's physical properties. A key change is the significant increase in water solubility. libretexts.orgspectroscopyonline.com This principle is widely exploited in the pharmaceutical industry to make large, water-insoluble organic drug molecules more bioavailable by converting their amine functional groups into salts. libretexts.orgspectroscopyonline.com Furthermore, amine salts generally exhibit greater thermal stability and have less odor compared to their free base (amine) counterparts. libretexts.org
The formation of an amine salt involves the creation of a new N-H bond, with the nitrogen atom becoming positively charged and the acid's anion providing the negative counter-ion. spectroscopyonline.com In the case of Ethanamine, N-ethyl-, sulfate, two protonated diethylamine molecules (diethylammonium cations) associate with one sulfate anion, as indicated by its molecular formula C₈H₂₄N₂O₄S. chemnet.com The ionic nature of these salts gives rise to distinct and intense peaks in their infrared spectra, making them readily identifiable. spectroscopyonline.com
The general reaction is as follows: 2(CH₃CH₂)₂NH + H₂SO₄ → [(CH₃CH₂)₂NH₂]₂SO₄
This places this compound firmly within the well-established class of amine salts, compounds valued for their modified solubility, stability, and utility as intermediates in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-ethylethanamine;sulfuric acid | nih.gov |
| Synonyms | Diethylamine sulfate, Diethylammonium (B1227033) sulphate, bis(N-ethylethanaminium) sulfate | chemnet.comguidechem.com |
| CAS Number | 26292-53-5 | chemnet.com |
| Molecular Formula | C₈H₂₄N₂O₄S (as bis(diethylammonium) sulfate) | chemnet.com |
| Molecular Weight | 244.35 g/mol (as bis(diethylammonium) sulfate) | chemnet.com |
| Boiling Point | 366.7°C at 760 mmHg | chemnet.com |
| Flash Point | 175.6°C | chemnet.com |
Evolution of Research Perspectives on Diethylamine Sulfate
Research interest in diethylamine sulfate has evolved from its initial status as a simple chemical intermediate to a compound with specific and sophisticated applications. Initially, studies involving diethylamine and its salts were part of broader investigations into the synthesis and reactions of simple amines. Methods for producing diethylamine often involve reacting ethanol (B145695) with ammonia (B1221849), sometimes in the presence of sulfuric acid, or the hydrolysis of N,N-diethyl-substituted amides. sciencemadness.orgsciencemadness.org The subsequent formation of its sulfate salt was a straightforward acid-base reaction.
Over time, the focus shifted toward a more detailed characterization of the salt itself and its unique properties. Researchers began to investigate its potential in more specialized areas. For instance, diethylamine has been used as an organic structure-directing agent in the synthesis of zeolites, a class of microporous materials. acs.org This suggests an evolving perspective where the specific size and charge of the diethylammonium cation could be harnessed to template the formation of complex inorganic structures.
More recent and highly detailed research has centered on its role as a precursor to functional materials and as a key component in industrial processes. Studies have emerged that perform in-depth characterization using techniques like Fourier-transform infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and mass spectrometry to fully elucidate its structure and behavior. researchgate.netresearchgate.net Quantum chemical computations have also been employed to examine the structural and energetic characteristics of compounds formed between diethylamine and various protic acids, including sulfuric acid, providing a theoretical foundation for their observed properties. researchgate.net This progression from basic synthesis to detailed spectroscopic, thermal, and theoretical analysis marks a significant evolution in the scientific community's perspective on diethylamine sulfate, viewing it not just as a bulk chemical but as a compound with precisely definable and exploitable characteristics.
Current and Emerging Research Trajectories for this compound
Contemporary research on this compound is primarily focused on its application in green chemistry, materials science, and sustainable industrial processes. A prominent and emerging trajectory is its use in the synthesis and application of ionic liquids (ILs).
Recent studies have detailed the synthesis of novel diethylamine-based dicationic Brönsted acidic ionic liquids. researchgate.net These ILs have been characterized extensively and evaluated for their catalytic activity in multicomponent organic reactions, demonstrating high yields in short reaction times under solvent-free conditions. researchgate.net This positions diethylamine sulfate and its derivatives as promising, reusable, and environmentally friendly catalysts.
Another significant area of current research involves the optimization of diethylamine sulfate synthesis for industrial applications. A May 2025 study highlights its role as a critical intermediate in a more sustainable and energy-efficient process for producing potassium sulfate, a vital fertilizer for chloride-sensitive crops. researchgate.netresearchgate.net The research optimized the reaction between diethylamine and sulfuric acid in an aqueous system, achieving pure diethylamine sulfate at a specific pH, which facilitates a scalable and eco-friendly production method that avoids high-temperature furnaces. researchgate.netresearchgate.net The thermal stability of the synthesized compound was analyzed using DSC/TG, revealing distinct decomposition stages and providing crucial data for its industrial handling. researchgate.netresearchgate.net
Emerging research also points to the use of diethylamine sulfate as a component in composite hybrid membranes for high-temperature fuel cells. researchgate.net In these applications, the ionic liquid, referred to as diethlyamine bisulphate/sulphate, is incorporated into a polymer matrix. The ionic liquid remains free within the polymer structure, facilitating ionic conduction, a key property for fuel cell membranes. researchgate.net
These research directions underscore a clear trend: moving beyond fundamental characterization to the design and implementation of this compound in advanced, sustainable technologies. Future work will likely continue to explore its potential in catalysis, green industrial processes, and the development of novel functional materials.
Table 2: Summary of Recent Research Findings
| Research Area | Key Findings | Application | Source |
|---|---|---|---|
| Ionic Liquid Catalysis | Synthesized novel diethylamine-based dicationic Brönsted acidic ionic liquids. These ILs act as efficient and reusable catalysts for organic synthesis under solvent-free conditions. | Green Chemistry, Organic Synthesis | researchgate.net |
| Industrial Synthesis | Optimized the synthesis of pure diethylamine sulfate as an intermediate for potassium sulfate production. The process is scalable and eco-friendly, avoiding high energy consumption. | Agrochemicals, Sustainable Industry | researchgate.netresearchgate.net |
| Materials Science | Fabricated composite hybrid membranes using a diethylamine-based ionic liquid for potential use in high-temperature fuel cells, leveraging its ionic conductivity. | Energy, Fuel Cells | researchgate.net |
| Theoretical Chemistry | Performed quantum chemical computations to analyze the structural and energetic properties of ion pairs formed from diethylamine and protic acids, confirming the formation of protic ionic liquids. | Fundamental Chemistry, Materials Design | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
26292-53-5 |
|---|---|
Molecular Formula |
C4H13NO4S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
N-ethylethanamine;sulfuric acid |
InChI |
InChI=1S/C4H11N.H2O4S/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
NLXFONFHPKEHOZ-UHFFFAOYSA-N |
SMILES |
CCNCC.OS(=O)(=O)O |
Canonical SMILES |
CCNCC.OS(=O)(=O)O |
Other CAS No. |
26292-53-5 |
physical_description |
Liquid |
Pictograms |
Corrosive; Acute Toxic; Irritant |
Related CAS |
109-89-7 (Parent) |
Synonyms |
diethylamine diethylamine acetate diethylamine hydrobromide diethylamine hydrochloride diethylamine perchlorate diethylamine phosphate (1:1) diethylamine sulfate diethylamine sulfite (1:1) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Preparative Chemistry of Ethanamine, N Ethyl , Sulfate
Established Reaction Pathways for Diethylamine (B46881) Sulfate (B86663) Synthesis
The synthesis of diethylamine sulfate is primarily achieved through straightforward acid-base chemistry. The most established and widely practiced method involves the direct reaction of diethylamine ((C₂H₅)₂NH), a secondary amine, with sulfuric acid (H₂SO₄). chemicalpapers.comresearchgate.net This exothermic reaction neutralizes the basic amine with the strong acid to form the corresponding salt, diethylamine sulfate.
The reaction can be represented as: 2(C₂H₅)₂NH + H₂SO₄ → [(C₂H₅)₂NH₂]₂SO₄
This process is typically carried out in an aqueous solution where sulfuric acid is added to diethylamine. The resulting salt can then be isolated from the solution. The diethylamine precursor itself is commonly manufactured via the alumina-catalyzed reaction of ethanol (B145695) and ammonia (B1221849) or by heating ethyl chloride with alcoholic ammonia. wikipedia.org
Another related pathway involves the reaction of diethylamine with chlorosulfonic acid (ClSO₃H). This method has been used to prepare a diethylamine-based ionic liquid, diethylammonium (B1227033) hydrogen sulfate ([Et₂NH₂][HSO₄]), which is a closely related salt. researchgate.netresearchgate.net
Innovations in Green Chemistry Approaches for Diethylamine Sulfate Production
In response to the growing demand for sustainable chemical manufacturing, significant innovations have been made in the production of diethylamine sulfate. A key development is an eco-friendly synthesis process designed to eliminate harsh reaction conditions and reduce environmental impact. chemicalpapers.comdeepdyve.com This approach focuses on optimizing the reaction in the Et₂NH-H₂SO₄-H₂O system, which is particularly relevant as it positions diethylamine sulfate as a critical intermediate in the sustainable production of chlorine-free potassium sulfate, a vital fertilizer for agriculture. chemicalpapers.comresearchgate.net
Optimization of Synthetic Parameters and Yield Enhancement Strategies
The efficiency and yield of diethylamine sulfate synthesis are highly dependent on the optimization of key reaction parameters. Recent research has systematically investigated the influence of molar ratios of reactants, pH, and temperature to enhance production. chemicalpapers.comdeepdyve.com
A comprehensive study of the diethylamine-sulfuric acid reaction in an aqueous medium revealed that the molar ratio of the reactants is a critical factor. chemicalpapers.com It was determined that an optimized molar ratio of diethylamine to sulfuric acid of 3:1, resulting in a solution pH of 3.41, yields pure diethylamine sulfate. chemicalpapers.comresearchgate.net This optimization is crucial for developing scalable and efficient eco-friendly production methods. researchgate.net The aggregation states of the reactants and the temperature of the system are also controlled to ensure high crystallinity and structural integrity of the final product. chemicalpapers.comdeepdyve.com
The table below summarizes the key parameters and findings from optimization studies.
| Parameter | Studied Range/Value | Optimal Condition | Outcome | Source |
| Molar Ratio (Et₂NH:H₂SO₄) | Various Ratios | 3:1 | Yielded pure (Et₂NH₂)₂SO₄ | chemicalpapers.comresearchgate.net |
| pH | Varied with Molar Ratio | 3.41 | Facilitated pure product formation | chemicalpapers.com |
| Temperature | Controlled Conditions | Ambient/Controlled | Ensures product stability and crystallinity | chemicalpapers.comdeepdyve.com |
| Aggregation State | Liquid (Aqueous) | Homogeneous Solution | Promotes uniform reaction | chemicalpapers.com |
These optimized conditions have proven effective in producing high-purity diethylamine sulfate, marking a significant advancement over less controlled methods. chemicalpapers.com
Advanced Purification and Isolation Techniques for High Purity Diethylamine Sulfate
Achieving high purity is essential for the application of diethylamine sulfate in sensitive fields like pharmaceuticals and materials science. The optimized green synthesis method itself is a significant step towards this goal, as it yields a product with high crystallinity and uniform composition directly from the reaction. chemicalpapers.comresearchgate.net
Following synthesis, standard isolation techniques are employed. Since diethylamine sulfate is a white crystalline solid that is highly soluble in water, purification can often be achieved through recrystallization. ontosight.ai This process involves dissolving the crude product in a minimum amount of a suitable hot solvent (or solvent mixture) and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution.
For amine compounds in general, advanced purification methods like flash column chromatography can be adapted. To purify basic amine salts, reversed-phase chromatography can be utilized, often with a mobile phase pH adjusted to be alkaline (typically two pH units above the amine's pKa) to maintain the compound in its more lipophilic, free-base form for better separation. biotage.com Volatile bases like triethylamine (B128534) (TEA) or diethylamine (DEA) itself can be added to the solvent system to neutralize acidic sites on the silica (B1680970) stationary phase, preventing peak tailing and improving separation efficiency. biotage.com After separation, the purified product is recovered by evaporating the solvent.
Furthermore, ensuring the purity of the starting materials is a critical preliminary step. Diethylamine can be purified by methods such as distillation from drying agents like potassium hydroxide (B78521) (KOH) pellets or barium oxide (BaO). chemicalbook.com
Role of Diethylamine Sulfate as a Synthetic Intermediate and Precursor
Diethylamine sulfate serves as a valuable intermediate and precursor in several areas of chemical synthesis and industrial production. ontosight.aieurisotop.com
Its most prominent and recently highlighted role is as a key intermediate in an eco-friendly process for producing chlorine-free potassium sulfate fertilizer. chemicalpapers.comdeepdyve.com This application is of significant agricultural importance for crops that are sensitive to chloride. researchgate.net
In the field of materials science, diethylamine sulfate and its bisulfate variant are used in the creation of proton exchange membranes for fuel cells. researchgate.net Specifically, it has been synthesized to fabricate composite hybrid membranes with polybenzimidazole, which can operate under high-temperature and low-humidity conditions. researchgate.net
Beyond these industrial applications, diethylamine sulfate has utility in laboratory and biochemical settings.
Biological Research : It can be used as a component in buffer solutions for experiments that require a controlled pH environment. ontosight.ai
Pharmaceutical and Chemical Synthesis : It serves as a reagent or intermediate in the synthesis of various organic molecules, including certain pharmaceuticals. ontosight.ai It can also act as a source of the diethylamine cation for various biochemical reactions. ontosight.ai
The table below outlines the primary applications of diethylamine sulfate.
| Application Area | Specific Use | Source |
| Agriculture | Intermediate for chlorine-free potassium sulfate fertilizer | chemicalpapers.comdeepdyve.comresearchgate.net |
| Materials Science | Component for high-temperature proton exchange membranes in fuel cells | researchgate.net |
| Biological Research | Buffer component for pH control | ontosight.ai |
| Pharmaceuticals | Intermediate/reagent in drug synthesis | ontosight.ai |
| Biochemistry | Source of diethylamine in biochemical reactions | ontosight.ai |
The versatility of diethylamine sulfate as an intermediate underscores its importance in both large-scale industrial processes and specialized chemical synthesis.
High Resolution Structural Elucidation and Theoretical Characterization of Ethanamine, N Ethyl , Sulfate
Advanced Spectroscopic Investigations of Diethylamine (B46881) Sulfate (B86663)
The structural and bonding properties of diethylamine sulfate, systematically named ethanamine, N-ethyl-, sulfate, have been elucidated through a combination of advanced spectroscopic techniques. These methods provide a comprehensive understanding of the molecule's connectivity, functional groups, and three-dimensional arrangement in both solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and conformational details of molecules in solution. For diethylamine sulfate, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the diethylammonium (B1227033) cation.
In a typical ¹H NMR spectrum of diethylamine sulfate in a solvent like DMSO-d₆, distinct resonances are observed for the different types of protons. researchgate.net The protons of the methyl (CH₃) groups typically appear as a triplet, while the methylene (B1212753) (CH₂) protons present as a quartet due to spin-spin coupling with the adjacent methyl protons. The proton attached to the nitrogen atom (N-H) of the diethylammonium cation also gives a characteristic signal, the chemical shift of which can be sensitive to the solvent and concentration.
¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. researchgate.net The spectrum will show two distinct signals corresponding to the methyl and methylene carbons of the diethylammonium cation. The chemical shifts of these signals are indicative of their electronic environment.
Table 1: Representative NMR Data for Diethylamine Sulfate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.2 | Triplet | -CH₃ |
| ¹H | ~3.1 | Quartet | -CH₂- |
| ¹H | Variable | Broad Singlet | -NH₂⁺- |
| ¹³C | ~15 | - | -CH₃ |
| ¹³C | ~45 | - | -CH₂- |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Solid-State Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers detailed insights into the functional groups and the solid-state structure of diethylamine sulfate. researchgate.netresearchgate.net These complementary methods probe the vibrational modes of the molecule. edinst.com
The IR and Raman spectra of diethylamine sulfate are characterized by bands corresponding to the vibrations of the diethylammonium cation and the sulfate anion. Key vibrational modes include:
N-H Stretching: Bands in the region of 3100-3300 cm⁻¹ are characteristic of the N-H stretching vibrations of the ammonium (B1175870) group.
C-H Stretching: Vibrations of the methyl and methylene groups appear in the 2800-3000 cm⁻¹ range.
S-O Stretching: The sulfate anion (SO₄²⁻) exhibits strong absorption bands typically around 1100 cm⁻¹ corresponding to its asymmetric stretching vibrations. researchgate.netprinceton.edu A symmetric stretching mode, often observed in the Raman spectrum, appears around 980 cm⁻¹. nih.gov
N-H Bending: Bending vibrations of the N-H group are typically found in the 1500-1600 cm⁻¹ region.
C-H Bending: Bending modes for the alkyl groups are observed at lower frequencies.
The presence of hydrogen bonding between the diethylammonium cation and the sulfate anion can influence the position and shape of the N-H and S-O stretching bands. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the mass-to-charge ratio of the constituent ions and to analyze their fragmentation patterns. For diethylamine sulfate, which is an ionic compound, techniques like electrospray ionization (ESI) are suitable.
In the positive ion mode, the mass spectrum would show a prominent peak corresponding to the diethylammonium cation, [ (CH₃CH₂)₂NH₂ ]⁺. The fragmentation of this cation under MS conditions can provide further structural confirmation. Common fragmentation pathways for alkylamines involve the loss of small neutral molecules. copernicus.orgresearchgate.net For the diethylammonium ion, fragmentation might involve the loss of an ethyl radical or ethene.
In the negative ion mode, the spectrum would show peaks corresponding to the sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) anions, depending on the exact nature of the salt and the ionization conditions. copernicus.org The fragmentation of sulfate clusters has been studied, often involving the loss of SO₃. nih.gov
X-ray Diffraction Studies for Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides accurate bond lengths, bond angles, and details of the crystal packing.
For diethylamine sulfate, X-ray diffraction studies would reveal the ionic nature of the crystal lattice, composed of diethylammonium cations and sulfate anions. scirp.org Key structural features that would be determined include:
The geometry of the diethylammonium cation, including the C-N and C-C bond lengths and the C-N-C bond angle.
The geometry of the sulfate anion, which is expected to be tetrahedral.
The unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. iza-structure.org
These structural details are crucial for understanding the solid-state properties of the compound.
Computational Chemistry and Molecular Modeling of Diethylamine Sulfate
Computational methods, particularly those based on quantum mechanics, provide theoretical insights that complement experimental findings and help in the interpretation of spectroscopic data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and energetics of molecules. arxiv.orgresearchgate.net For diethylamine sulfate, DFT calculations can be employed to:
Optimize the geometry: Theoretical calculations can predict the most stable three-dimensional structure of the diethylammonium cation and the diethylamine sulfate ion pair. researchgate.net This includes bond lengths, bond angles, and dihedral angles.
Calculate vibrational frequencies: DFT can be used to compute the theoretical vibrational spectrum (IR and Raman). researchgate.net The calculated frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational bands.
Determine electronic properties: DFT provides information about the distribution of electron density, molecular orbitals, and electrostatic potential. This helps in understanding the nature of the chemical bonds, particularly the hydrogen bonds between the cation and the anion. researchgate.netacs.org
Analyze reaction energetics: The strength of the interaction between the diethylamine and sulfuric acid, leading to the formation of the salt, can be quantified through binding energy calculations. researchgate.net
These computational studies provide a detailed picture of the intrinsic properties of diethylamine sulfate at the molecular level, which is essential for a complete understanding of its chemical behavior.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules, providing detailed insights into the conformational landscapes and intermolecular interactions of chemical systems. mdpi.com For this compound (diethylamine sulfate), MD simulations can elucidate the dynamic behavior of the diethylammonium cation and the sulfate anion in various environments, such as in the gas phase, in solution, or as part of a larger molecular cluster.
Simulations for related systems, such as alkylammonium and sulfate-containing ionic liquids, have been employed to investigate structural and dynamic properties. researchgate.net These simulations typically start with an initial configuration of molecules and solve Newton's equations of motion for the system, allowing researchers to observe the evolution of molecular conformations and interactions over time. By analyzing the simulation trajectories, it is possible to map the potential energy surface and identify low-energy, stable conformations of the diethylamine sulfate ion pair.
Key insights derived from MD simulations include the characterization of the hydrogen bonding network between the diethylammonium cation's N-H protons and the sulfate anion's oxygen atoms. The simulations can reveal the preferred geometries, lifetimes, and dynamics of these hydrogen bonds, which are crucial for the stability of the ion pair. nih.gov Furthermore, MD studies can explore the aggregation behavior of diethylamine sulfate, predicting how individual ion pairs interact to form larger clusters. rsc.org This is particularly relevant for understanding the initial stages of aerosol particle formation in atmospheric science. researchgate.net
The table below summarizes typical parameters and potential findings from MD simulations of diethylamine sulfate systems, based on methodologies applied to similar amine-sulfate complexes.
| Simulation Parameter/Analysis | Description | Potential Insights for Diethylamine Sulfate |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. Examples include OPLS, AMBER, or CHARMM. | Determines the accuracy of the calculated interactions and resulting conformations. |
| Simulation Time | The total time duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). | Longer simulations allow for better sampling of the conformational landscape and observation of slower dynamic processes. mdpi.com |
| Radial Distribution Functions (RDFs) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides detailed information on the average distances between the N-H group of the cation and the O atoms of the sulfate anion, quantifying the structure of the hydrogen bonds. researchgate.net |
| Hydrogen Bond Analysis | Identifies and analyzes the dynamics of hydrogen bonds based on geometric criteria (e.g., distance and angle). | Quantifies the stability, lifetime, and number of hydrogen bonds within the diethylamine sulfate system. nih.gov |
| Conformational Analysis | Examines the distribution of dihedral angles and identifies the most stable conformers. | Reveals the preferred spatial arrangement of the ethyl groups and the overall flexibility of the diethylammonium cation. acs.org |
Quantum Chemical Studies of Proton Transfer and Hydrogen Bonding within Diethylamine Sulfate Systems
Quantum chemical calculations provide a fundamental understanding of the electronic structure and bonding within the diethylamine sulfate system. researchgate.net These methods are essential for accurately describing phenomena such as proton transfer and the nature of hydrogen bonds, which are governed by the distribution of electrons within the molecules. nih.gov
Studies on the interaction between diethylamine (DEA) and sulfuric acid (H₂SO₄) have shown that a spontaneous proton transfer occurs from the acid to the amine. researchgate.net This results in the formation of a diethylammonium cation ([CH₃CH₂)₂NH₂]⁺) and a bisulfate anion (HSO₄⁻), which are held together by strong electrostatic interactions and hydrogen bonds. researchgate.net The interaction is more accurately described as an ion pair rather than a simple molecular complex. researchgate.net
The strength and characteristics of the hydrogen bonds within the [ (CH₃CH₂)₂NH₂]⁺[HSO₄]⁻ ion pair have been quantitatively analyzed using theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.net These analyses provide information on the electron density at the bond critical points, which is a measure of the bond strength. nih.gov For the diethylamine-sulfuric acid system, the calculations confirm the presence of very strong hydrogen bonds between the ammonium group of the cation and the oxygen atoms of the bisulfate anion. researchgate.netacs.org
The potential energy surface for proton transfer can be mapped using quantum chemical methods. This involves calculating the energy of the system as the proton is moved from the acid to the base. Such calculations typically show a single energy minimum corresponding to the proton-transferred state (the ion pair), indicating that this is the most stable configuration. nih.gov The energy profile of proton transfer is a key factor influencing the properties of protic ionic liquids and the formation of molecular clusters. researchgate.net
The table below presents a summary of findings from quantum chemical studies on amine-sulfate systems, which are directly applicable to understanding diethylamine sulfate.
| Computational Method | Key Finding | Significance |
|---|---|---|
| Density Functional Theory (DFT), e.g., B3LYP | Optimization of the geometry shows complete proton transfer from H₂SO₄ to diethylamine, forming an ion pair. researchgate.net | Confirms the ionic nature of the compound. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density and its Laplacian at bond critical points quantifies the strength of the N-H···O hydrogen bonds. nih.gov | Provides a quantitative measure of the strong intermolecular interactions stabilizing the ion pair. |
| Natural Bond Orbital (NBO) Analysis | Reveals charge transfer from the sulfate anion's lone pairs to the antibonding orbitals of the N-H bonds. researchgate.net | Explains the electronic origin of the hydrogen bond stabilization. |
| Proton Affinity Calculations | The high proton affinity of diethylamine favors the proton transfer from sulfuric acid. researchgate.net | Explains the thermodynamic driving force for the formation of the diethylammonium cation. |
Theoretical Insights into Reactive Uptake and Cluster Formation Mechanisms
Theoretical studies, primarily using quantum chemical calculations, have provided significant insights into the reactive uptake of amines like diethylamine onto sulfate aerosols and the subsequent formation of molecular clusters. researchgate.net These processes are of great interest in atmospheric science due to their role in new particle formation (NPF). copernicus.orgcopernicus.org
The reactive uptake of gaseous amines by sulfate-containing particles is a key step in the growth of atmospheric aerosols. acs.orgacs.org Theoretical calculations on systems involving dimethylamine (B145610) (a close analog to diethylamine) and ammonium sulfate particles show that the uptake is often efficient. acs.orgmdpi.com The process is driven by the strong acid-base interaction between the amine and the acidic sulfate species. nih.gov
Cluster formation involving sulfuric acid and amines has been extensively studied theoretically. acs.orgacs.org The addition of an amine like diethylamine to a sulfuric acid molecule or a small sulfuric acid cluster is a highly favorable process. acs.orghelsinki.fi The resulting clusters are stabilized by strong hydrogen bonds and ionic interactions following proton transfer. acs.org
Studies comparing different amines have shown that diethylamine is very effective at stabilizing sulfuric acid clusters. acs.org In some cases, diamines or amines with secondary amino groups, like diethylamine, can stabilize sulfuric acid clusters more efficiently than primary or tertiary amines. acs.org A single diethylamine molecule may be capable of stabilizing clusters containing multiple sulfuric acid molecules. acs.org The stability of these clusters is a critical factor in overcoming the nucleation barrier for the formation of new particles. copernicus.org
The mechanism of cluster growth often proceeds via the stepwise addition of acid and base molecules. pnas.org For instance, a (diethylamine)•(H₂SO₄) cluster can grow by adding another diethylamine molecule or another sulfuric acid molecule. The relative rates of these addition reactions, which can be estimated from calculated free energies of formation, determine the composition of the growing clusters. researchgate.net Theoretical models also investigate the synergistic effects when other bases, such as ammonia (B1221849), are present, finding that mixed clusters can sometimes be more stable than pure component clusters. researchgate.netnsf.gov
The table below summarizes key theoretical findings on the reactive uptake and clustering of amine-sulfate systems.
| Process | Theoretical Method | Key Insight | Atmospheric Relevance |
|---|---|---|---|
| Reactive Uptake | DFT calculations | The uptake of amines onto sulfate aerosols is thermodynamically favorable due to strong acid-base interactions. mdpi.com | Contributes to the growth and chemical evolution of atmospheric particles. acs.orgacs.org |
| Dimer Formation | High-level ab initio methods (e.g., CCSD(T)) | The formation of a (diethylamine)•(H₂SO₄) dimer is highly exergonic, indicating a strong binding affinity. acs.org | This is a crucial initial step in amine-driven new particle formation. pnas.org |
| Cluster Growth | DFT calculations, Atmospheric Cluster Dynamics Code (ACDC) | Clusters can grow by the sequential addition of acid and base molecules. Diethylamine effectively stabilizes clusters with multiple sulfuric acid molecules. researchgate.netacs.org | Explains the molecular mechanism for the formation of stable nuclei that can grow into larger aerosol particles. researchgate.net |
| Effect of Hydration | DFT with continuum solvation models or explicit water molecules | The presence of water can influence cluster stability, though the effect is complex and depends on cluster size and composition. acs.orgrsc.org | Water is ubiquitous in the atmosphere and its role must be considered for accurate modeling of nucleation. rsc.org |
Chemical Reactivity and Mechanistic Investigations of Ethanamine, N Ethyl , Sulfate
Acid-Base Equilibria and Protonation Dynamics of Diethylamine (B46881) Sulfate (B86663)
The acid-base character of diethylamine sulfate in aqueous solution is governed by the equilibria of its constituent ions. The diethylammonium (B1227033) ion, the conjugate acid of diethylamine, acts as a weak acid, while the sulfate anion, the conjugate base of the bisulfate ion, acts as a very weak base. libretexts.orglibretexts.org
The primary equilibrium involving the diethylammonium cation is its dissociation in water:
[ (CH₃CH₂)₂NH₂]⁺(aq) + H₂O(l) ⇌ (CH₃CH₂)₂NH(aq) + H₃O⁺(aq)
Diethylamine is a relatively strong base for an amine (pKb ≈ 3.0), which means its conjugate acid, the diethylammonium ion, is a correspondingly weak acid (pKa ≈ 11.0).
The sulfate anion participates in an equilibrium with the bisulfate ion:
SO₄²⁻(aq) + H₂O(l) ⇌ HSO₄⁻(aq) + OH⁻(aq)
Quantum chemical computations have been used to examine the structural and energetic characteristics of compounds formed between diethylamine and sulfuric acid. researchgate.net These studies indicate that the interaction leads to proton transfer from the acid to the base, resulting in the formation of a salt composed of ion pairs. The strength of the hydrogen bonds within these ion pairs has been quantitatively estimated, confirming the stable ionic nature of the compound. researchgate.net In solution, the protonation dynamics are influenced by factors such as pH and temperature, which can shift the equilibria and affect the concentration of the free amine and the protonated cation. chemicalpapers.com
| Ion | Equilibrium Type | pKa / pKb Value (approx.) | Reference |
| Diethylammonium ([ (CH₃CH₂)₂NH₂]⁺) | Weak Acid | pKa ≈ 11.0 | |
| Sulfate (SO₄²⁻) | Very Weak Base | pKb ≈ 12.01 | libretexts.orglibretexts.org |
| Bisulfate (HSO₄⁻) | Strong Acid | pKa ≈ 1.99 | libretexts.orglibretexts.org |
Role of Diethylamine Sulfate in Organic Reaction Catalysis and Acceleration
While diethylamine itself is utilized as a catalyst in various industrial processes, including polymerization and rubber processing, the role of diethylamine sulfate as a direct catalyst is less documented. alfachemic.com However, its properties suggest potential applications in reaction acceleration through several mechanisms.
Acid Catalysis : As a salt of a weak base and a strong acid, diethylamine sulfate provides a source of protons (via the diethylammonium ion) in solution. This allows it to function as a mild acid catalyst, which can be advantageous in reactions where strong, corrosive acids are undesirable.
pH Control : The compound can act as a component of a buffer system, particularly in experiments requiring controlled pH environments around its pKa. ontosight.ai Maintaining a specific pH is critical for optimizing the rate and selectivity of many organic reactions.
Phase Transfer Catalysis : Although not a classic phase transfer catalyst, its ionic nature and the organic character of the cation could facilitate the transport of anions across phase boundaries in certain biphasic systems.
Research into related systems has shown that amines can accelerate reactions. For instance, diethylamine has been shown to accelerate the rate of copper cementation on zinc. idosi.org Furthermore, studies on the N-nitrosation of dimethylamine (B145610) have demonstrated significant reaction acceleration in frozen solutions due to a freeze-concentration effect, a phenomenon that highlights how physical conditions can modulate chemical reactivity in amine-based systems. researchgate.net In one study, CuO/ZSM-5 catalysts were used for the selective oxidation of diethylamine, where the surface acidity of the catalyst was crucial for activating the amine, indicating the importance of acid-base interactions in catalytic cycles involving diethylamine. acs.org
Derivatization Reactions and Functional Group Transformations Mediated by Diethylamine Sulfate
Derivatization is a technique used to transform a chemical compound into a product (derivative) of similar chemical structure, often to enhance its volatility, stability, or detectability for analysis. researchgate.netresearch-solution.com Common derivatization reactions include silylation, acylation, and alkylation. jfda-online.comgcms.cz
Diethylamine sulfate is not typically employed as a primary derivatizing agent. Reagents used for this purpose are generally more reactive. For example, Trimethylsilyldiethylamine (TMS-DEA) is a silylating agent that reacts with compounds containing active hydrogens, where the volatile diethylamine byproduct can be easily removed to drive the reaction to completion. research-solution.com
However, diethylamine sulfate can play an indirect role in functional group transformations:
As a Reagent Source : It can serve as a stable, solid source of diethylamine or the diethylammonium ion. By adjusting the pH of the reaction medium, the equilibrium can be shifted to release free diethylamine, which can then participate in subsequent derivatization or transformation reactions, such as the Mannich reaction. wikipedia.org
Ionic Exchange : The sulfate anion can potentially be exchanged with other anions in solution, which could be a step in a larger synthetic or derivatization process.
It is crucial to distinguish Ethanamine, N-ethyl-, sulfate from diethyl sulfate ((CH₃CH₂)₂SO₄). Diethyl sulfate is a powerful alkylating agent widely used in organic synthesis to introduce ethyl groups onto phenols, amines, and thiols, but it is a structurally distinct and much more reactive compound. pnas.orgnih.gov
Mechanisms of Interaction with Other Chemical Species in Solution and Solid States
The interactions of diethylamine sulfate with other chemical species are dictated by its ionic structure, comprising a diethylammonium cation and a sulfate anion held by electrostatic forces. ontosight.ai
Solid State Interactions: In the solid state, diethylamine sulfate exists as a white crystalline solid. ontosight.ai Physical characterization studies have confirmed its uniform composition and high crystallinity, indicating a well-ordered lattice structure. chemicalpapers.comresearchgate.net The interactions within the crystal lattice are dominated by strong hydrogen bonding between the N-H protons of the diethylammonium cation and the oxygen atoms of the sulfate anion, as well as ionic forces. These strong interactions contribute to its solid nature at room temperature and its enthalpy of fusion. nih.gov
Solution State Interactions:
With Polar Solvents : Diethylamine sulfate is highly soluble in water due to its ionic nature. ontosight.ai In aqueous solution, the ions dissociate and are solvated by water molecules, forming hydrogen bonds and ion-dipole interactions.
With Other Bases/Acids : In solutions containing other acidic or basic species, its behavior is more complex. Studies on the simultaneous uptake of dimethylamine (a close analog) and ammonia (B1221849) into sulfuric acid particles show that competitive equilibria are established. copernicus.org The stronger base, dimethylamine, can displace ammonium (B1175870) from neutralized sulfate particles in the liquid phase. copernicus.org However, in solid-state particles, factors like crystallization can prevent further uptake of the amine. copernicus.orgresearchgate.net This demonstrates that the physical state (liquid vs. solid) and the relative basicity of competing species critically influence the final composition of the mixture.
Complex Formation : Computational studies have shown that amines like diethylamine form strong, stable complexes with sulfuric acid, driven by favorable Gibbs free energies of reaction. acs.org A single diamine molecule is capable of stabilizing clusters of several sulfuric acid molecules, highlighting the strength of these acid-base interactions. acs.org
| Interaction Type | Description | Relevant State | Reference |
| Ionic Bonding | Electrostatic attraction between [ (CH₃CH₂)₂NH₂]⁺ and SO₄²⁻. | Solid, Solution | ontosight.ai |
| Hydrogen Bonding | Between N-H of the cation and oxygens of the anion or water molecules. | Solid, Solution | researchgate.net |
| Ion-Dipole | Interaction between ions and polar solvent molecules (e.g., water). | Solution | ontosight.ai |
| Competitive Equilibria | Displacement of weaker bases (e.g., ammonia) by the stronger diethylamine base from the salt. | Solution | copernicus.org |
Decomposition Pathways and Stability Studies under Controlled Conditions
The thermal stability and decomposition of diethylamine sulfate have been investigated to understand its behavior under heating. Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) has provided detailed insights into its decomposition process. chemicalpapers.comresearchgate.net
A key study identified five distinct stages of decomposition for diethylamine sulfate, resulting in a total mass loss of 89.14% under the experimental conditions. chemicalpapers.comresearchgate.net While the specific products at each stage were not fully detailed in the abstract, the decomposition pathway can be inferred from the known chemistry of amines and sulfates.
Initial Decomposition of the Amine : The initial stages likely involve the decomposition of the diethylamine component. Studies on the thermal decomposition of diethylamine on surfaces show that it can break down to form species like imine, ethylene, and hydrogen cyanide through processes such as β-H and γ-H elimination. acs.org
Decomposition of the Sulfate Anion : At higher temperatures, the sulfate anion decomposes. This process can be complex, often involving the release of sulfur oxides (SO₂ and SO₃).
Redox Reactions : The decomposition of ammonium-containing sulfate salts can involve redox reactions between the ammonium cation and the sulfate anion. researchgate.net A similar process could occur between the amine fragments and the sulfate group.
The decomposition of related compounds provides further context. For example, the thermolysis of dimethylamine in superheated steam shows complex kinetics where degradation can appear to halt, suggesting the formation of stable intermediates or equilibrium conditions. acs.org The decomposition of diethyl sulfate (the ester, not the salt) proceeds via hydrolysis to form ethyl hydrogen sulfate and ethanol (B145695). nih.gov
The following table summarizes the findings from a thermal stability study of diethylamine sulfate: chemicalpapers.comresearchgate.net
| Parameter | Finding |
| Analysis Method | Differential Scanning Calorimetry/Thermogravimetry (DSC/TG) |
| Number of Decomposition Stages | 5 |
| Total Mass Loss | 89.14% |
These studies are crucial for determining the safe operating temperatures for processes involving diethylamine sulfate and for understanding its environmental fate under thermal stress. chemicalpapers.com
Advanced Analytical Methodologies for Detection and Quantification of Ethanamine, N Ethyl , Sulfate
Chromatographic Separation Techniques for Diethylamine (B46881) Sulfate (B86663) Analysis
Chromatography stands as a cornerstone for the separation and analysis of diethylamine. Given that diethylamine sulfate is a salt, analytical procedures often involve its conversion to the more volatile free amine, diethylamine, prior to or during analysis, particularly for gas chromatography.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography is a powerful technique for analyzing volatile compounds like diethylamine. However, the direct analysis of low-molecular-weight amines by GC can be challenging due to their high polarity and basicity, which often leads to poor peak shapes (tailing) and interactions with the stationary phase. osha.govrestek.com To overcome these issues, several strategies have been developed.
Direct Injection and Headspace GC: Direct injection of aqueous amine salt solutions can be problematic, but methods have been developed that involve the in-port conversion of hydrochloride salts to their free amines. researchgate.net A more common approach is headspace (HS) gas chromatography, which is particularly suitable for volatile amines. researchgate.neteurasianjournals.com In HS-GC, the sample is placed in a sealed vial and heated, allowing the volatile analytes to partition into the gas phase (headspace) above the sample. An aliquot of this gas is then injected into the GC. This technique minimizes matrix interference and protects the GC system. To improve the recovery of amines, the sample is often made alkaline by adding a base like sodium hydroxide (B78521) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the sample vial, which converts the amine salt to the free, volatile base. rsc.orgnih.gov
Column Technology and Derivatization: Specialized capillary columns, such as the Rtx-Volatile Amine column, have been designed to be highly inert and minimize interactions with basic compounds, allowing for the analysis of volatile amines without derivatization, even in the presence of water. restek.com
Alternatively, chemical derivatization is a widely used strategy to improve the chromatographic properties and detection sensitivity of amines. research-solution.commdpi.com This process transforms the polar amine into a less polar and more stable derivative. Common derivatizing agents include:
Pentafluorobenzoyl chloride (PFBOC): Reacts with amines to form stable amide derivatives that are highly responsive to electron capture detectors (ECD). researchgate.netnih.gov
p-Toluenesulfonyl chloride: Forms tosylamide derivatives suitable for GC-MS analysis. nih.gov
7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): Used to form stable derivatives for analysis. osha.gov
The table below summarizes typical conditions for GC analysis of diethylamine.
| Parameter | Method 1: Headspace GC-FID eurasianjournals.com | Method 2: Derivatization GC-MS researchgate.netnih.gov | Method 3: Direct Injection (Volatile Amine Column) restek.com |
| Technique | Headspace Gas Chromatography with Flame Ionization Detection | In-syringe Derivatization with Gas Chromatography-Mass Spectrometry | Direct Injection Gas Chromatography with Flame Ionization Detection |
| Column | DB-624 (30m x 0.530mm, 3µm) | Not specified | Rtx-Volatile Amine (60m x 0.32mm) |
| Sample Prep | Dissolution in a suitable solvent (e.g., dimethyl sulfoxide) with a base (e.g., imidazole). researchgate.net | In-syringe derivatization with pentafluorobenzoyl chloride (PFBOC) in a buffered solution. | Dilution in water. |
| Injector Temp. | 220°C | Not specified | 220°C |
| Detector | Flame Ionization Detector (FID) at 250°C | Mass Spectrometer (MS) | Flame Ionization Detector (FID) at 250°C |
| Carrier Gas | Nitrogen | Helium | Hydrogen |
| Key Feature | Good for volatile amines in complex matrices; avoids direct injection of non-volatile salts. | High sensitivity and selectivity, suitable for trace analysis in environmental water samples. | Avoids time-consuming derivatization; robust against aqueous matrices. |
Liquid Chromatography (LC) with Specialized Detection Methods
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a versatile alternative for the analysis of diethylamine sulfate, often without the need for volatilization.
Reversed-Phase and Mixed-Mode Chromatography: Standard reversed-phase (RP) chromatography is challenging for retaining highly polar compounds like diethylamine. helixchrom.com To address this, several approaches are used. One method is to use diethylamine itself as a mobile phase additive, where it can act as a silanol (B1196071) blocker to reduce peak tailing of basic drugs or as an ion-pairing reagent for acidic drugs. researchgate.netnih.gov Another advanced technique is mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms on a single column (e.g., Coresep 100), allowing for the retention of very polar basic compounds. helixchrom.com
Pre-column Derivatization: Similar to GC, derivatization is a key strategy in LC to enhance detectability, especially when using highly sensitive detectors like fluorescence detectors (FLD). A common reagent is NBD-Cl, which reacts with secondary amines like diethylamine to form a fluorescent derivative. mdpi.comnih.gov This allows for sensitive quantification in various matrices, including pharmaceutical products. The reaction is typically carried out in a borate (B1201080) buffer at an alkaline pH. nih.gov
A study detailing an HPLC-FLD method for diethylamine is summarized below. nih.gov
| Parameter | HPLC-FLD Method for Diethylamine (as NBD-Cl derivative) |
| Derivatization Reagent | NBD-Cl (7-chloro-4-nitrobenzo-2-oxa-1,3-diazole) |
| Column | C18 (at 40°C) |
| Mobile Phase | Gradient elution with Eluent A: Phosphoric Acid Buffer (20 mM, pH = 2.8) and Eluent B: Methanol. |
| Flow Rate | 0.8 mL/min |
| Detection | Fluorescence Detector (FLD) |
| Excitation Wavelength | 450 nm |
| Emission Wavelength | 540 nm |
| Linearity Range | 5–100 ng/mL |
| Application | Quantitative determination in pharmaceutical formulations. |
Spectrophotometric and Electrochemical Approaches to Diethylamine Sulfate Determination
Beyond chromatography, spectrophotometric and electrochemical methods provide alternative analytical routes.
Spectrophotometric Methods: These methods are typically based on a chemical reaction that produces a colored product, which can be quantified by measuring its light absorbance at a specific wavelength (colorimetry). For secondary amines like diethylamine, a classic reaction involves carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985). acs.org This dithiocarbamate then complexes with a metal ion, such as copper(II), to form a stable, colored complex (copper bis(dithiocarbamate)) that can be extracted into an organic solvent and measured. acs.org Another method involves using N,N-diethyl-p-phenylenediamine sulfate for the spectrophotometric determination of certain amine drugs. thegoodscentscompany.com
Electrochemical Approaches: Electrochemical sensors offer a rapid, sensitive, and often low-cost platform for detection. These sensors operate by measuring the electrical signal (e.g., current or potential) generated from the interaction between the analyte and a modified electrode surface. mdpi.com For diethylamine, research has focused on developing chemiresistive sensors using advanced materials. For instance, sensors based on metal-organic framework (MOF)-derived one-dimensional copper oxide (CuO) nano-ellipsoids have shown an excellent response to diethylamine gas at room temperature with a very low detection limit (100 ppb). nih.gov Other materials, such as g-C3N4 nanosheets decorated with CuO hollow polyhedral structures, have also been developed for highly sensitive diethylamine detection. acs.org Commercially available electrochemical sensors are also used for monitoring diethylamine in the air for safety purposes.
Hyphenated Techniques for Trace Analysis and Matrix Effects in Diethylamine Sulfate Detection
Hyphenated techniques, which couple a separation method with a powerful detection method, are the gold standard for trace analysis in complex samples.
GC-MS and LC-MS/MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are premier techniques for the selective and sensitive determination of diethylamine.
GC-MS combines the separation power of GC with the definitive identification capabilities of MS. Derivatization-free headspace GC-MS methods have been successfully developed for the simultaneous analysis of volatile amines, including diethylamine, in biological samples like plasma and urine. nih.gov These methods are often validated for accuracy, precision, and recovery, providing a reliable tool for clinical and toxicological studies. nih.gov
LC-MS/MS is exceptionally sensitive and is the method of choice for analyzing non-volatile or thermally unstable compounds in complex matrices. nih.govresearchgate.net It has been used to determine a wide range of biogenic amines in foods and beverages. nih.gov The use of multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. researchgate.net
Matrix Effects: A significant challenge in trace analysis is the "matrix effect," where other components in the sample interfere with the analyte's signal, causing either suppression or enhancement. chromatographyonline.com This is a known issue in techniques like electrospray ionization mass spectrometry (ESI-MS). Strategies to mitigate matrix effects include:
Sample Dilution: A simple and effective way to reduce the concentration of interfering matrix components. chromatographyonline.com
Efficient Sample Preparation: Using techniques like solid-phase extraction (SPE) to clean up the sample and isolate the analyte of interest. mdpi.comnih.gov
Use of Internal Standards: Adding a known amount of a structurally similar, isotopically labeled compound to the sample to normalize the analyte signal and compensate for variations in recovery and instrument response. nih.gov
Standard Addition: Creating a calibration curve by adding known amounts of the standard to aliquots of the actual sample, which inherently accounts for the matrix effect. chromatographyonline.com
Applications in Environmental Monitoring and Industrial Process Control
The analytical methods for diethylamine sulfate find critical applications in protecting environmental quality and ensuring industrial efficiency and safety.
Environmental Monitoring: Diethylamine can be present in the environment from industrial emissions or natural processes. nih.gov Analytical methods are essential for monitoring its levels in ambient air and water.
Air Monitoring: The U.S. Occupational Safety and Health Administration (OSHA) has developed methods for sampling and analyzing diethylamine in workplace air. An evaluated method involves drawing air through a sorbent tube coated with NBD-Cl, followed by desorption and HPLC analysis with a fluorescence or visible detector. osha.gov This provides a reliable way to assess worker exposure.
Water Analysis: GC and GC-MS methods are used to determine diethylamine concentrations in ambient water sources like rivers and lakes. researchgate.netnih.govdissertationtopic.net Techniques like headspace solvent microextraction coupled with GC have been developed for determining aliphatic amines in tap and river water. nih.gov
Industrial Process Control: Diethylamine is a high-production-volume chemical used as a corrosion inhibitor, a polymerization inhibitor, and an intermediate in the manufacturing of rubber, pharmaceuticals, pesticides, and dyes. procurementresource.comosha.gov
Quality Control: Chromatographic methods like GC and HPLC are used to quantify residual diethylamine in active pharmaceutical ingredients (APIs) and finished products. eurasianjournals.comrsc.orgnih.gov
Process Monitoring: In industries like CO2 capture, where amine solutions are used, analytical methods are needed to monitor the concentration of the parent amine and its degradation products to maintain process efficiency and control emissions. research-solution.com
The table below highlights the application of different analytical techniques.
| Application Area | Analytical Technique | Sample Matrix | Purpose | Reference |
| Environmental Monitoring | HPLC-FLD | Air | Workplace exposure assessment | osha.gov |
| Environmental Monitoring | HS-GC/MS | Water | Quantification of water pollutants | dissertationtopic.net |
| Industrial Process Control | Headspace GC-FID | Pharmaceuticals | Quality control of residual solvents/reagents | eurasianjournals.comrsc.org |
| Industrial Process Control | HPLC-FLD | Pharmaceuticals | Quantification in final formulations | mdpi.comnih.gov |
| Food & Beverage | LC-MS/MS | Wine, Beer | Determination of biogenic amines | nih.gov |
Environmental Chemistry and Degradation Pathways of Ethanamine, N Ethyl , Sulfate
Environmental Fate and Transport Mechanisms in Abiotic Systems
The environmental fate and transport of diethylamine (B46881) sulfate (B86663) are governed by its nature as a salt of a moderately strong base (diethylamine) and a strong acid (sulfuric acid). When released into the environment, it readily dissociates into the diethylammonium (B1227033) cation ((C₂H₅)₂NH₂⁺) and the sulfate anion (SO₄²⁻). Specific data on the complete fate and transport of the diethylamine sulfate salt is limited; however, its behavior can be inferred from the properties of its constituent ions and related compounds.
In aquatic systems, the compound will be fully dissolved and dissociated. The sulfate anion is ubiquitous in natural waters. The behavior of the diethylammonium cation will depend on the characteristics of the aquatic environment. Due to its positive charge, the diethylammonium cation has a tendency to adsorb to negatively charged particles such as soils, sediments, and suspended organic matter. researchgate.net This sorption process would reduce its mobility in subsurface environments and limit its potential to leach into groundwater. researchgate.net This behavior is characteristic of other cationic compounds, such as quaternary ammonium (B1175870) compounds, which are known to be largely removed during wastewater treatment through a combination of biodegradation and strong sorption to sludge. researchgate.net
In the atmosphere, the precursor compound, diethylamine, is a volatile organic compound (VOC). rsc.org Through acid-base reactions with atmospheric sulfuric acid, it can partition from the gas phase to the condensed aerosol phase, forming diethylamine sulfate. nih.gov As part of an aerosol particle, it can be transported over long distances and be subject to wet or dry deposition, ultimately returning to terrestrial or aquatic systems.
| Property | Predicted Environmental Behavior of Diethylamine Sulfate | Rationale / Analogous Compound |
|---|---|---|
| State in Water | Dissociated into diethylammonium ((C₂H₅)₂NH₂⁺) and sulfate (SO₄²⁻) ions | Salt of a weak base and strong acid |
| Transport in Soil | Low mobility | The diethylammonium cation is expected to sorb to negatively charged soil and sediment particles. researchgate.net |
| Transport in Air | Can exist in the aerosol phase | Formed from the gas-phase reaction of diethylamine and sulfuric acid. nih.gov |
| Partitioning | Partitions from the gas phase (as diethylamine) to the condensed aqueous/aerosol phase | Acid-base chemistry with atmospheric acids forms non-volatile salts. nih.gov |
Hydrolysis and Photodegradation Kinetics of Diethylamine Sulfate
The degradation of diethylamine sulfate in the environment involves processes that act on its dissociated diethylammonium cation, primarily hydrolysis and photodegradation.
Hydrolysis: As a salt, diethylamine sulfate does not undergo hydrolysis in the traditional sense of a covalent bond being cleaved by water. It dissociates in water, and the resulting diethylammonium ion establishes a pH-dependent equilibrium with diethylamine. The degradation of the compound is therefore related to the degradation of the diethylamine molecule. While specific hydrolysis kinetics for diethylamine are not well-documented as a primary degradation pathway, related organosulfate compounds show varying stability. For instance, diethyl sulfate (an ester, (C₂H₅)₂SO₄) is rapidly decomposed by hot water, whereas monoalkyl sulfates are more resistant to hydrolysis at neutral pH. nih.gov For compounds like alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), the parent molecule is hydrolytically stable under typical environmental pH conditions (pH 5-9). researchgate.net Given that diethylamine is a stable amine, significant abiotic hydrolysis is not expected to be a primary degradation pathway under normal environmental conditions.
Photodegradation: Photodegradation is a more significant pathway for the breakdown of the diethylamine component. In the atmosphere and in sunlit surface waters, organic molecules can be degraded by reacting with photochemically produced reactive species, such as hydroxyl radicals (•OH). The oxidation chemistry of amines in the atmosphere is largely driven by such free radical reactions. rsc.org
While specific kinetic data for diethylamine sulfate is scarce, studies on related amines provide insight. The photocatalytic degradation of methylamine (B109427) and dimethylamine (B145610) in the presence of UV-irradiated TiO₂ follows the Langmuir-Hinshelwood model, with the nitrogen atoms being decomposed mainly to ammonium (NH₄⁺). researchgate.net For dimethylamine, this process also produces methylamine as an intermediate. researchgate.net Such studies show that photodegradation can be an effective removal mechanism, though rates are highly dependent on conditions such as the presence of photocatalysts (like TiO₂), photosensitizers, and the concentration of radicals. researchgate.netresearchgate.net For example, in the presence of a photosensitizer, ADBAC has been shown to degrade with a half-life of 7.1 days. researchgate.net
| Compound | Condition | Degradation Rate / Half-life | Reference |
|---|---|---|---|
| Dimethylamine | TiO₂/UV Photocatalysis (Initial conc. < 0.5 mmol) | Disappearance rate constant: 11 x 10⁻³ min⁻¹ | researchgate.net |
| Methylamine | TiO₂/UV Photocatalysis (Initial conc. < 0.5 mmol) | Disappearance rate constant: 32 x 10⁻³ min⁻¹ | researchgate.net |
| Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) | Aqueous solution with photosensitizer | Half-life: 7.1 days | researchgate.net |
| Diethyl Sulfate | Reaction with atmospheric •OH radicals | Atmospheric half-life: ~9 days | nih.gov |
Role of Diethylamine Sulfate in Atmospheric Aerosol Formation and Nucleation Processes
Diethylamine sulfate plays a significant role in the formation of secondary atmospheric aerosols. This process, known as new particle formation (NPF), is a major source of global cloud condensation nuclei (CCN), which influences cloud properties and the Earth's climate.
The key mechanism involves the gas-phase acid-base reaction between an amine, such as diethylamine, and sulfuric acid (H₂SO₄). nih.gov Sulfuric acid, produced from the oxidation of sulfur dioxide (SO₂), is a primary driver of atmospheric nucleation. However, the formation of stable clusters from sulfuric acid and water alone is often insufficient to explain observed NPF rates. Atmospheric bases, particularly amines, are crucial for stabilizing these initial clusters, greatly enhancing the rate of nucleation. rsc.orgrsc.org
The process can be summarized as follows:
Cluster Formation: Gaseous sulfuric acid molecules collide and form small clusters, often with water molecules.
Base Stabilization: A gaseous amine molecule, like diethylamine, collides with the unstable sulfuric acid cluster. The strong acid-base reaction forms a stable aminium salt, in this case, diethylamine sulfate. This reaction is highly favorable. rsc.org
Cluster Growth: The stabilized cluster can then grow by the further addition of sulfuric acid and amine molecules, eventually reaching a size where it is considered a new aerosol particle. rsc.org
Studies have shown that amines are far more effective than ammonia (B1221849), another atmospheric base, at enhancing nucleation. nih.gov Even at very low concentrations, in the parts-per-trillion (ppt) range, amines can increase NPF rates by orders of magnitude. researchgate.net While much of the detailed research has focused on dimethylamine due to its atmospheric abundance, laboratory studies have confirmed that other aliphatic amines, including diethylamine, also form aerosols through these pathways. researchgate.netcopernicus.org Measurements have detected diethylamine in the atmosphere, confirming its availability to participate in these reactions. rsc.org The formation of stable diethylammonium salts with both nitrate (B79036) and sulfate is a key step in their contribution to secondary organic aerosol (SOA) mass. nih.govcopernicus.org
| Finding | Significance for Diethylamine Sulfate | Reference |
|---|---|---|
| Amines are more effective than ammonia in enhancing sulfuric acid-water nucleation. | Diethylamine, as an amine, is a potent nucleating agent. | nih.gov |
| Amines form stable salts with atmospheric acids (sulfuric, nitric). | Diethylamine sulfate is a stable product that forms the core of new aerosol particles. | nih.govcopernicus.org |
| Diethylamine has been measured in the atmosphere at concentrations up to 15.5 pptv. | Confirms the presence of the precursor for diethylamine sulfate aerosol formation. | rsc.org |
| Laboratory chamber studies show aerosol formation from the photooxidation of diethylamine. | Provides direct experimental evidence for the role of diethylamine in aerosol formation. | researchgate.netcopernicus.org |
Sustainable Chemistry Considerations in the Lifecycle of Diethylamine Sulfate
From the perspective of sustainable or "green" chemistry, the lifecycle of diethylamine sulfate is primarily associated with its use as a chemical intermediate. A key example is its role in an eco-friendly synthesis of potassium sulfate (K₂SO₄), an important chlorine-free fertilizer. chemicalpapers.comdeepdyve.com
In this process, diethylamine sulfate serves as a critical intermediate. chemicalpapers.comdeepdyve.com The synthesis has been optimized to be more environmentally benign compared to traditional methods. Key sustainable aspects of this process include:
Energy Efficiency: The optimized process eliminates the need for high-temperature furnaces, significantly reducing energy consumption. chemicalpapers.comdeepdyve.com
Waste Prevention: The reaction is optimized to produce pure diethylamine sulfate at a specific pH (3.41) with a diethylamine to sulfuric acid molar ratio of 3:1, which facilitates scalable production with minimal waste. chemicalpapers.comdeepdyve.com
Use of Renewable Feedstocks: The precursor, diethylamine, can be synthesized from renewable biomass resources. Developing pathways to chemicals from renewables instead of fossil fuels is a core principle of green chemistry. rsc.org
By serving as an intermediate in a process that is more energy-efficient and generates less waste, the lifecycle of diethylamine sulfate can be aligned with the principles of sustainable chemistry. This contrasts with the use of other traditional alkylating agents, such as dimethyl sulfate (the ester), which are often more hazardous and involved in processes that generate significant waste. The focus on optimizing reaction conditions and utilizing renewable feedstocks for its precursors positions diethylamine sulfate as a component in more sustainable industrial ecosystems. chemicalpapers.comrsc.org
Specialized Applications and Functional Roles of Ethanamine, N Ethyl , Sulfate
Diethylamine (B46881) Sulfate (B86663) in the Formulation and Synthesis of Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, often exhibiting unique properties like low vapor pressure, high thermal stability, and tunable solvency. researchgate.netwikipedia.org A significant subclass of these are Protic Ionic Liquids (PILs), which are formed through a simple proton transfer from a Brønsted acid to a Brønsted base. researchgate.netwikipedia.org
The synthesis of diethylamine sulfate is a classic example of a Brønsted acid-base reaction that produces a PIL. In this reaction, diethylamine (DEA) acts as the Brønsted base (proton acceptor), and sulfuric acid (H₂SO₄) serves as the Brønsted acid (proton donor). researchgate.net The reaction leads to the formation of the diethylammonium (B1227033) cation and the hydrogen sulfate anion. researchgate.netmdpi.com Quantum chemical computations and physicochemical analysis confirm that the reaction between DEA and sulfuric acid yields a protic ionic liquid. researchgate.net
Research has explored the synthesis of various diethylamine-based ionic liquids by reacting DEA with different acids. These studies investigate the influence of the cation and anion structure on the resulting PIL's thermal and electrochemical properties, such as phase transition temperatures, conductivity, and viscosity. researchgate.netresearchgate.net For instance, the reaction of DEA with methanesulfonic acid and sulfuric acid results in PILs, whereas reactions with other acids like trifluoromethanesulfonic acid can produce salts with melting points above 100°C. researchgate.net The properties of these PILs can be finely tuned by selecting the appropriate acid and base components, making them suitable for various applications, including as electrolytes or specialized solvents. nih.govgoogle.com
Table 1: Examples of Diethylamine-Based Ionic and Molten Salts
| Base | Acid | Resulting Compound Type | Key Findings | Reference |
|---|---|---|---|---|
| Diethylamine (DEA) | Sulfuric Acid (H₂SO₄) | Protic Ionic Liquid | Formation of a PIL confirmed through quantum chemical computations and physicochemical analysis. | researchgate.net |
| Diethylamine (DEA) | Methanesulfonic Acid | Protic Ionic Liquid | Produces a PIL with distinct thermal and electrochemical properties. | researchgate.net |
| Diethylamine (DEA) | Trifluoromethanesulfonic Acid | Molten Salt | Forms a salt with a melting point higher than 100°C. | researchgate.net |
| Diethylamine (DEA) | p-Toluenesulfonic Acid | Molten Salt | Forms a salt with a melting point higher than 100°C. | researchgate.net |
Applications in Materials Science and Polymer Chemistry
The reactivity of the amine group in diethylamine makes it, and by extension its salts, a valuable component in the synthesis and modification of polymers and other advanced materials.
In polymer chemistry, a curing agent is a substance that initiates or participates in the crosslinking of polymer chains to form a hardened, three-dimensional network. specialchem.com Amine-based compounds are one of the most common classes of curing agents for epoxy resins, reacting with the epoxide groups to build the polymer matrix. evonik.com These reactions result in materials with strong mechanical properties, high chemical resistance, and excellent adhesion. evonik.com
Diethylamine, the precursor to diethylamine sulfate, can function as a crosslinking agent. researchgate.net For example, it has been successfully used as a crosslinking agent to prepare a composite anion exchange membrane based on polyepichlorohydrin, which exhibited high tensile strength and good chemical stability. researchgate.net While primary amines are often more reactive, secondary amines like diethylamine also participate in the curing process. Salts like diethylamine sulfate can be considered for applications requiring a latent or delayed reaction, where the active amine is released under specific conditions, such as heat.
Furthermore, various amines can act as accelerators, which speed up the curing reaction, especially in formulations designed to cure at ambient or low temperatures. specialchem.comidosi.orggoogle.com The basic nature of diethylamine allows it to catalyze the cementation process of copper ions on a zinc electrode, demonstrating its capacity to accelerate electrochemical reactions. idosi.org
Table 2: General Classes of Amine Curing Agents for Epoxy Resins
| Curing Agent Class | General Characteristics | Typical Applications | Reference |
|---|---|---|---|
| Aliphatic Amines | Low viscosity, fast cure at room temperature, good chemical resistance. | Industrial flooring, concrete repair, general purpose adhesives. | specialchem.com |
| Cycloaliphatic Amines | Excellent color stability, good gloss, high mechanical and chemical resistance. | Low VOC coatings, chemically resistant linings, electrical encapsulation. | specialchem.comevonik.com |
Diethylamine sulfate and related structures are utilized in the chemical modification of natural polymers to create advanced functional materials. A notable example is the modification of cellulose (B213188). Diethylaminoethyl-cellulose (DEAE-Cellulose) is a well-known ion-exchange chromatography resin. acs.org
Further functionalization of this material through sulfation creates a derivative with enhanced properties. acs.org The introduction of sulfate groups into the DEAE-cellulose molecule can be confirmed by spectroscopic methods and leads to changes in the material's electronic and thermodynamic properties. acs.org Such modifications are part of a broader strategy to functionalize nanopolysaccharides, like cellulose nanocrystals (CNCs), to expand their application in high-value areas. The surface chemistry, including the presence and type of counterions from groups like sulfates, can influence the self-assembly and orientation of these nanomaterials, which is critical for creating structured, functional films and composites. researchgate.netdokumen.pub
Use as a Curing Agent or Reaction Accelerator
Utilization in Chemical Engineering Processes and Industrial Separations
In chemical engineering, diethylamine and its salts play roles in synthesis and separation processes. The basicity of diethylamine is a key property that is exploited in these applications.
One significant use is as a precipitating agent. For example, diethylamine has been used as a precipitating agent in the coprecipitation synthesis of zinc-aluminum layered double hydroxides (LDHs). researchgate.net LDHs are materials with wide-ranging applications in catalysis, water remediation, and biomedicine. The choice of amine used as the precipitating agent influences the crystallinity and particle size of the final LDH product. researchgate.net
Another critical industrial process is the separation and recovery of chemicals from waste streams or reaction mixtures. The recovery of amines from aqueous solutions can be achieved by adjusting the pH of the solution. google.com By raising the pH of an aqueous mixture containing an amine salt (like diethylamine sulfate), the amine is converted back to its free base form. This change in chemical state often reduces its solubility in water, allowing it to be separated from the aqueous layer through phase separation or extraction with an organic solvent. google.com Diethylamine is also employed in some water treatment processes as a pH control agent to enhance the efficiency of purification reactions. greenchemindustries.com
Role as a Laboratory Reagent in Academic and Industrial Settings
Diethylamine is a versatile and fundamental reagent used widely in both academic research laboratories and industrial chemical manufacturing. calpaclab.comunivarsolutions.comcalpaclab.com Its utility stems from its properties as a secondary amine and a moderately strong base.
As a chemical intermediate, diethylamine is a building block in the synthesis of a wide array of other chemicals, including dyes, resins, pharmaceuticals, and herbicides. greenchemindustries.comcalpaclab.comcalpaclab.com The U.S. Environmental Protection Agency (EPA) lists its primary use as "Intermediates" in chemical data reporting. nih.gov
In the laboratory, it serves multiple functions:
As a Base: It is used to deprotonate compounds and to neutralize acids, often serving as an acid scavenger in reactions that produce acidic byproducts.
As a Nucleophile: The lone pair of electrons on the nitrogen atom allows it to participate in various nucleophilic substitution and addition reactions.
In Synthesis: It is used to introduce the diethylamino group into molecules, which is a common structural motif in many biologically active compounds and functional materials. For instance, it is a key reagent in the synthesis of certain dicationic ionic liquids that act as efficient catalysts. researchgate.net
As a pH-adjusting agent: It is used to control the pH of solutions in various experimental setups, from chemical synthesis to studies in atmospheric chemistry. researchgate.netacs.org
The reagent grade of diethylamine signifies high purity, making it suitable for applications where consistent quality and minimal contamination are essential, such as in organic synthesis and pharmaceutical research. univarsolutions.com
Future Research Directions and Unexplored Avenues for Ethanamine, N Ethyl , Sulfate
Interdisciplinary Research Integrating Diethylamine (B46881) Sulfate (B86663) in Novel Fields
The integration of diethylamine sulfate into novel, interdisciplinary fields presents a promising frontier. Future research is expected to explore its application in areas far removed from conventional chemical synthesis.
Atmospheric Science: The role of amines in atmospheric new particle formation (NPF) is a critical area of climate research. Studies have extensively demonstrated that dimethylamine (B145610), a close structural relative of diethylamine, significantly enhances sulfuric acid-driven aerosol formation. nih.govcopernicus.orgacs.org However, the specific contribution of diethylamine and its resulting sulfate salt remains largely unquantified. Future investigations could focus on the heterogeneous uptake of diethylamine into acidic atmospheric particles and the subsequent role of diethylamine sulfate in the growth and aging of aerosols. researchgate.net Understanding its impact on cloud condensation nuclei could refine atmospheric models and our understanding of anthropogenic climate effects. rsc.org
Materials Science and Energy: Diethylamine sulfate has been identified as a protic ionic liquid (PIL), a class of materials with applications in energy technologies. researchgate.netacs.org Research has pointed toward its use in composite hybrid membranes with polymers like polybenzimidazole (PBI) for high-temperature proton-exchange membrane fuel cells (PEMFCs). researchgate.net Future work could systematically optimize these PBI/diethylamine sulfate membranes to enhance ionic conductivity and performance under low-humidity conditions, potentially leading to more efficient fuel cells.
Biocatalysis and Green Chemistry: In the burgeoning field of biorefineries, ionic liquids are being explored as solvents for processing lignocellulosic biomass. Diethylamine hydrogen sulfate has shown notable compatibility with enzymes like laccase, exhibiting minimal deactivation compared to other ionic liquids. acs.org This opens a significant avenue for future research in using diethylamine sulfate-based solvent systems for the enzymatic breakdown of biomass into valuable chemicals and biofuels, offering a greener alternative to traditional processing methods.
Nanomaterials and Biomaterials: The unique properties of sulfate compounds are being harnessed in nanotechnology. For example, protamine sulfate has been used to synthesize antibacterial carbon dots for bioimaging. researchgate.net A potential research direction involves exploring diethylamine sulfate as a precursor or modifying agent for creating novel functional nanomaterials. Furthermore, surfaces functionalized with diethylamine have been used to study bacterial adhesion, suggesting that diethylamine sulfate could be used to modify biomaterial surfaces to control biofilm formation. nih.gov
Development of Advanced Methodologies for Synthesis and Analysis
Innovations in how diethylamine sulfate is synthesized and analyzed are crucial for enabling its use in advanced applications.
Advanced Synthesis Methodologies: Recent studies have focused on optimizing the synthesis of diethylamine sulfate from diethylamine and sulfuric acid, particularly for its use as an intermediate in fertilizer production. researchgate.net These methods aim to be more eco-friendly by avoiding high temperatures and reducing energy consumption. researchgate.net Future research could advance this further by developing continuous-flow synthesis processes, which offer superior control, scalability, and safety compared to batch reactors. The use of novel catalysts, such as Lewis acids, could also be explored to increase reaction efficiency and yield. google.com
Advanced Analytical Techniques: The analysis of diethylamine sulfate, particularly at low concentrations or in complex matrices, requires sophisticated methods. Current approaches for related compounds often rely on chromatography after derivatization. osha.gov Future development should focus on direct analysis techniques. Capillary Electrophoresis (CE) offers a powerful method for separating ions and could be adapted for the rapid analysis of diethylamine sulfate in various media. rsc.org High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems coupled with liquid chromatography (LC-MS), would allow for the precise identification and quantification of the intact salt and its potential interaction products in environmental or biological samples. acs.org
The following table summarizes potential advanced analytical techniques for future development.
| Analytical Technique | Potential Application for Diethylamine Sulfate | Research Goal |
| Capillary Electrophoresis (CE) | Quantification in ionic liquid mixtures, environmental samples | Develop a rapid, direct analysis method without derivatization. rsc.org |
| LC-HRMS (Orbitrap/TOF) | Characterization in biological systems, atmospheric aerosols | Achieve high-sensitivity detection and structural elucidation of the intact salt and its complexes. acs.org |
| Headspace GC-MS | Analysis of the volatile amine component from the salt | Quantify trace amounts in solid or liquid matrices where the salt is present. scribd.com |
| Ion Chromatography | Separation and quantification in aqueous solutions | Routine monitoring in industrial or environmental water samples. |
Investigation of Previously Unexplored Chemical Properties and Reactivities
Beyond its known characteristics, many of diethylamine sulfate's chemical properties remain to be explored, offering opportunities for discovering new functionalities.
Catalytic Activity: Diethylamine hydrogen sulfate has demonstrated potential as a Brønsted acidic ionic liquid catalyst in multicomponent organic syntheses. bas.bg Its ability to act as a recyclable, solvent-free catalyst is a significant advantage in green chemistry. Future research should systematically screen its catalytic efficacy across a broader spectrum of acid-catalyzed reactions, such as esterifications, aldol (B89426) condensations, and protection/deprotection chemistry. Investigating the cooperative effect of its acidic proton and the diethylammonium (B1227033) cation could unlock novel catalytic pathways.
Biopolymer Modification: The interaction of sulfates with aminated polymers is a known area of research, such as in the sulfation of diethylaminoethyl-cellulose (DEAE-cellulose). acs.orgnih.gov An unexplored avenue is the use of diethylamine sulfate itself as a medium or reagent for modifying natural biopolymers like chitosan, starch, or cellulose (B213188). mdpi.commdpi.com Such modifications could introduce new physicochemical properties, for example, altering solubility, charge density, or chelating ability, for applications in drug delivery systems, food science, or water treatment. nih.gov
Reactivity in Complex Systems: The parent compound, diethylamine, is known to react vigorously with strong oxidizers and acids. noaa.govguidechem.com The sulfate salt is the product of neutralization with sulfuric acid, making it significantly more stable. However, its reactivity under more extreme conditions or in complex environments like atmospheric aerosols is not well understood. Future studies could investigate its thermal decomposition pathways and its reactions with atmospheric oxidants like ozone and nitrogen oxides, which could influence the chemical evolution of airborne particles. rsc.org
Computational Predictions for Emerging Applications and Interactions
Computational chemistry provides powerful tools to predict the behavior of diethylamine sulfate, guiding experimental work and accelerating discovery.
Modeling of Bulk Properties and Interactions: Quantum chemical methods like Density Functional Theory (DFT) have already been applied to understand the fundamental interactions, such as hydrogen bonding and proton transfer, between diethylamine and sulfuric acid at the ion-pair level. researchgate.netresearchgate.net The next step is to use molecular dynamics (MD) simulations to model the bulk liquid phase. This would predict macroscopic properties like viscosity, density, and ionic conductivity, providing crucial insights for its design as a "designer solvent" or protic ionic liquid. researchgate.net
Screening for Novel Applications: Computational screening can efficiently identify promising new applications. For example, molecular docking simulations can predict the binding affinity and interaction of diethylamine sulfate with the active sites of various enzymes, expanding on initial findings with laccase and guiding its selection for specific biocatalytic processes. acs.orgscielo.org.mx In materials science, DFT calculations can model the interface between diethylamine sulfate and polymer chains in fuel cell membranes to predict compatibility and ion transport efficiency. researchgate.net
Atmospheric Chemistry Simulations: To address the knowledge gap in its atmospheric role, computational models are essential. Quantum chemistry can be used to calculate the thermodynamic stability and formation energies of clusters containing diethylamine, sulfuric acid, water, and other atmospheric species. acs.org The output from these calculations can then be used as input for larger-scale kinetic models that simulate new particle formation rates, clarifying the potential impact of diethylamine sulfate on aerosol formation under diverse atmospheric conditions. copernicus.org
The table below outlines key areas for future computational studies.
| Computational Method | Research Area | Objective |
| Molecular Dynamics (MD) | Protic Ionic Liquids | Predict bulk properties (viscosity, conductivity) and structural organization. researchgate.net |
| Molecular Docking | Biocatalysis, Drug Delivery | Screen for favorable interactions with enzymes and biopolymers. scielo.org.mx |
| Density Functional Theory (DFT) | Atmospheric Science, Materials | Calculate cluster formation energies and interfacial interactions in composites. acs.orgresearchgate.net |
| Kinetic Modeling | Atmospheric Chemistry | Simulate new particle formation rates involving diethylamine sulfate. copernicus.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
